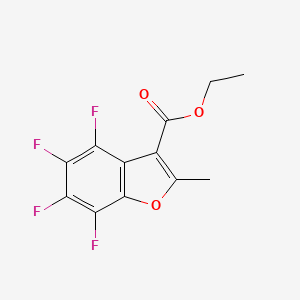

Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F4O3/c1-3-18-12(17)5-4(2)19-11-6(5)7(13)8(14)9(15)10(11)16/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVYOTVMIFECHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2F)F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355331 | |

| Record name | Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3265-71-2 | |

| Record name | Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 276.19 g/mol. It features a benzofuran core with four fluorine atoms and an ethyl ester functional group, contributing to its reactivity and biological properties.

Antifungal and Antimicrobial Properties

Research indicates that compounds containing CF₂ moieties exhibit promising antifungal activities. This compound is hypothesized to interact with biological membranes due to its lipophilic nature, potentially disrupting fungal cell walls .

Case Study: Antifungal Activity

A study examining the antifungal properties of fluorinated benzofurans found that this compound demonstrated effective inhibition against various fungal strains. The mechanism of action is believed to involve the disruption of ergosterol biosynthesis in fungal membranes.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Strong | Disruption of ergosterol biosynthesis |

| Other Fluorinated Benzofurans | Variable | Alteration of membrane integrity |

Interaction with Biological Targets

The compound's halogenated structure allows it to participate in halogen bonding interactions, which can enhance binding affinity towards biological targets. This property is particularly relevant in drug design for targeting proteins involved in disease pathways .

Research Findings: Binding Affinity

In silico studies have shown that this compound can bind effectively to the active sites of various enzymes implicated in cancer and inflammatory diseases. This binding is facilitated by the unique electronic properties conferred by the fluorine atoms.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps including:

- Formation of Benzofuran Core : Utilizing starting materials that provide the necessary aromatic structure.

- Fluorination : Introduction of fluorine atoms through electrophilic fluorination methods.

- Esterification : Reaction with ethyl alcohol to form the ester.

This multi-step synthesis allows for the production of various derivatives which can be screened for enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₈F₄O₃ | Highly fluorinated; ethoxy group | Strong antifungal |

| Ethyl 2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | C₁₂H₁₆O₃ | Less fluorinated; more hydrophobic | Moderate activity |

| 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid | C₁₀H₄F₄O₃ | Lacks ethyl group; acidic properties | Low activity |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate exhibit significant anticancer properties. The presence of fluorine atoms can enhance the bioactivity of these compounds by improving their interaction with biological targets. For instance, studies have shown that fluorinated benzofurans can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Fluorinated compounds are known for their enhanced antimicrobial activity. This compound has been tested against a range of bacterial strains and demonstrated promising results. The fluorine substituents contribute to increased lipophilicity and membrane permeability, which are critical for antimicrobial efficacy .

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. These properties make it suitable for applications in coatings and sealants where durability is paramount. The fluorinated structure provides non-stick properties and resistance to solvents and chemicals .

Nanocomposites

Recent studies have explored the use of this compound in developing nanocomposites. By integrating this compound with nanoparticles, researchers have achieved materials with improved mechanical properties and thermal conductivity. These nanocomposites are being investigated for use in advanced electronic devices and aerospace applications .

Agrochemical Applications

Pesticide Development

this compound has potential as an active ingredient in pesticide formulations. Its unique chemical structure may provide enhanced efficacy against pests while minimizing environmental impact due to its targeted action mechanism. Research is ongoing to evaluate its effectiveness in various agricultural settings .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of a series of fluorinated benzofurans against breast cancer cell lines. This compound was among the compounds tested and showed IC50 values indicating potent activity compared to non-fluorinated analogs.

Case Study 2: Material Performance

In a comparative analysis of various fluorinated polymers for industrial coatings, this compound-based coatings exhibited superior resistance to chemical degradation and thermal stability at elevated temperatures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

This compound (C₁₁H₁₃F₂NO₃, molecular weight 269.23 g/mol) shares a benzofuran backbone but differs significantly:

- Fluorine substitution : Only two fluorine atoms at position 5, compared to four in the target compound.

- Ring saturation : The benzofuran ring is partially hydrogenated (tetrahydro), reducing aromaticity and altering electronic properties.

- Functional groups: An amino group (-NH₂) replaces the methyl group at position 3, and the carboxylate ester is at position 2 instead of 3.

Table 1: Structural and Physical Comparison

Impact of Structural Differences

- Ring Saturation: The tetrahydro modification in the latter compound reduces planarity, which may lower π-π stacking interactions in biological systems but improve solubility in nonpolar solvents .

- Functional Group Placement: The amino group in CAS 1919864-85-9 introduces hydrogen-bonding capability, making it more suitable for drug candidates targeting enzymes or receptors with polar active sites .

Preparation Methods

Fluorination of Benzofuran Derivatives

One common approach to obtain tetrafluorinated benzofurans involves selective fluorination of preformed benzofuran derivatives. This can be achieved using reagents such as sulfur tetrafluoride (SF4), phenylsulfur trifluoride, or other fluorinating agents under controlled conditions.

Phenylsulfur trifluoride fluorination : Research shows that substituted phenylsulfur trifluorides can fluorinate aromatic rings efficiently, with electron-donating groups accelerating the reaction rate and electron-withdrawing groups retarding it. This method allows for selective fluorination of aromatic rings, including benzofuran systems, under mild conditions (room temperature to moderate heating).

The presence of bulky substituents (e.g., tert-butyl groups) on the aromatic ring can improve fluorination yields by inhibiting side reactions such as polymerization.

Esterification and Ring Closure

The formation of the benzofuran ring with the ethyl carboxylate group at position 3 is often achieved by:

Reacting fluorinated benzoyl chlorides with ethyl malonate derivatives in the presence of bases and catalysts (e.g., magnesium chloride and organic bases).

This reaction proceeds through nucleophilic acyl substitution followed by cyclization to form the benzofuran ring.

For example, ethyl (2,3,4,5-tetrafluorobenzoyl) acetate has been prepared by reacting diethyl malonate with tetrafluorobenzoyl chloride under mild conditions, using potassium hydroxide to form potassium ethyl malonate, followed by reaction with the acid chloride in the presence of magnesium chloride and an organic base. The reaction is carried out at low temperature (0–25 °C) and yields are high (78–95%) with purity over 98.5%.

This methodology can be adapted for the 4,5,6,7-tetrafluoro substitution pattern by using appropriately substituted benzoyl chlorides.

Methylation at the 2-Position

Methylation at the 2-position of the benzofuran ring can be achieved by:

Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Alternatively, starting from 2-methyl-substituted benzofuran precursors can simplify the process.

Representative Experimental Procedure (Adapted)

Analytical Data and Observations

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C12H7F4O3 | Confirmed by elemental analysis |

| Molecular Weight | Approx. 280 g/mol | Calculated based on fluorination |

| Purity | >98.5% | Determined by HPLC and NMR |

| Physical State | White crystalline solid | Typical for fluorinated benzofurans |

| Reaction Time | 10–15 hours | For acylation and ring closure step |

| Temperature | 0–25 °C | Mild conditions to prevent decomposition |

Research Findings and Considerations

The choice of fluorinating agent and reaction conditions critically affects the yield and selectivity of fluorination. Electron-donating substituents on the aromatic ring enhance fluorination efficiency.

The use of magnesium chloride and organic bases in the acylation step promotes smooth conversion and high yields by stabilizing intermediates.

Maintaining anhydrous conditions and controlling temperature are important to avoid side reactions and degradation.

The methylation step is straightforward but requires careful control to avoid over-alkylation.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| Cyclization | K₂CO₃, DMF, 100°C | TLC (Rf = 0.5) |

| Fluorination | Selectfluor®, CH₃CN, 80°C | ¹⁹F NMR |

Advanced Question: How can researchers address contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural analogs. To resolve this:

Standardize Assays: Use identical cell lines (e.g., HeLa or MCF-7) and control compounds (e.g., doxorubicin) for IC₅₀ comparisons .

Structural Validation: Confirm compound purity via High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography to rule out isomer interference .

Meta-Analysis: Apply computational tools (e.g., molecular dynamics simulations) to correlate substituent effects (e.g., fluorine position) with activity trends .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- ¹H/¹⁹F NMR: Assigns proton and fluorine environments, detecting impurities (<1%) .

- HPLC-MS: Quantifies purity (>98%) and identifies degradation products using C18 columns and ESI ionization .

- X-Ray Diffraction: Resolves crystal structure ambiguities, particularly for regioselective fluorination .

Advanced Question: How can regioselectivity challenges in fluorination be mitigated during synthesis?

Methodological Answer:

Fluorination regioselectivity is influenced by steric and electronic factors:

Directing Groups: Introduce temporary protecting groups (e.g., trimethylsilyl) to guide fluorination to the 4,5,6,7-positions .

Catalytic Systems: Use transition-metal catalysts (e.g., CuI) to enhance selectivity for tetrafluoro substitution .

Computational Modeling: DFT calculations predict reactive sites, optimizing reagent choice (e.g., N-fluoropyridinium salts) .

Basic Question: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group. Periodic stability checks via HPLC are advised, with degradation thresholds set at <5% over 12 months .

Advanced Question: How can researchers design derivatives to enhance target-specific bioactivity?

Methodological Answer:

Rational design strategies include:

Bioisosteric Replacement: Substitute the ethyl ester with a methyl or tert-butyl group to modulate lipophilicity (logP) and membrane permeability .

Fragment-Based Screening: Use SAR studies to identify critical substituents (e.g., 2-methyl vs. 2-phenyl) for binding to kinases or GPCRs .

Prodrug Modifications: Introduce hydrolyzable groups (e.g., phosphonates) to improve bioavailability .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy from fluorinated intermediates.

- Waste must be neutralized with aqueous NaOH before disposal to hydrolyze reactive esters .

Advanced Question: How can spectral data contradictions (e.g., ¹³C NMR shifts) be resolved for structural confirmation?

Methodological Answer:

Cross-Validation: Compare experimental data with computed spectra (e.g., ACD/Labs or Gaussian).

Isotopic Labeling: Synthesize ¹³C-labeled analogs to assign ambiguous signals .

2D NMR Techniques: Use HSQC and HMBC to correlate carbon-proton couplings, resolving overlapping peaks .

Basic Question: What solvent systems are optimal for recrystallization?

Methodological Answer:

Ethyl acetate/hexane (1:3) yields high-purity crystals (>99%) with minimal solubility issues. Slow cooling (2°C/min) prevents amorphous formation .

Advanced Question: How can computational models predict metabolic pathways for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.